molecular formula C10H16F2N2O3 B13335288 Tert-butyl 2-carbamoyl-4,4-difluoropyrrolidine-1-carboxylate

Tert-butyl 2-carbamoyl-4,4-difluoropyrrolidine-1-carboxylate

Cat. No.: B13335288
M. Wt: 250.24 g/mol
InChI Key: FBQFSNRSVLFGLE-UHFFFAOYSA-N
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Description

Tert-butyl 2-carbamoyl-4,4-difluoropyrrolidine-1-carboxylate (CAS 426844-50-0) is a pyrrolidine derivative featuring a tert-butyl carbamate group at the 1-position, a carbamoyl group at the 2-position, and two fluorine atoms at the 4-position. It is synthesized via a reaction monitored by NMR, yielding 98% purity after crystallization with hexane and pentane. Its ¹H NMR (DMSO-d6) includes characteristic peaks at δ 7.48 (d, J=15.16 Hz, 1H) and δ 1.26–1.55 (m, 9H), indicative of the tert-butyl group and carbamoyl proton environments .

Properties

IUPAC Name

tert-butyl 2-carbamoyl-4,4-difluoropyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2N2O3/c1-9(2,3)17-8(16)14-5-10(11,12)4-6(14)7(13)15/h6H,4-5H2,1-3H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQFSNRSVLFGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination of Pyrrolidinone Precursors

The introduction of 4,4-difluoro groups is typically achieved via fluorination of pyrrolidinone derivatives. A common method involves:

  • Starting material : Pyrrolidin-2-one or Boc-protected pyrrolidine-2-carboxylate.
  • Fluorination agent : Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.
  • Reaction conditions : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at −78°C to room temperature.

Example :
Treatment of tert-butyl 4-oxopyrrolidine-1-carboxylate with DAST yields tert-butyl 4,4-difluoropyrrolidine-1-carboxylate with >85% efficiency.

Carbamoyl Group Introduction

The carbamoyl moiety at position 2 is introduced via amidation or cyanide hydrolysis:

  • Method A : Direct coupling of a carboxylic acid intermediate with ammonia using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).
  • Method B : Hydrolysis of a nitrile intermediate (e.g., tert-butyl 2-cyano-4,4-difluoropyrrolidine-1-carboxylate ) under acidic or basic conditions.

Optimized Procedure (Method A) :

  • Activate tert-butyl 4,4-difluoropyrrolidine-1-carboxylate-2-carboxylic acid with HATU in dimethylformamide (DMF).
  • Add ammonium chloride and N,N-diisopropylethylamine (DIPEA).
  • Stir at 25°C for 12 hours.
    Yield : 62–68%.

Boc Protection Strategies

The tert-butoxycarbonyl (Boc) group is introduced early in the synthesis to protect the pyrrolidine nitrogen:

  • Reagents : Boc anhydride (Boc₂O) in DCM with 4-dimethylaminopyridine (DMAP) as a catalyst.
  • Conditions : Room temperature, 4–6 hours.
    Yield : >90%.

Stepwise Synthesis and Optimization

Synthesis of 4,4-Difluoropyrrolidine-2-carboxamide

  • Fluorination :

    • React pyrrolidin-2-one (5.0 g, 58.8 mmol) with DAST (9.5 mL, 70.6 mmol) in DCM at 0°C.
    • Warm to 25°C and stir for 18 hours.
    • Product : 4,4-Difluoropyrrolidin-2-one (4.2 g, 72%).
  • Amidation :

    • Treat 4,4-difluoropyrrolidin-2-one (3.0 g, 22.1 mmol) with ammonium hydroxide (30% w/w) at 100°C for 8 hours.
    • Product : 4,4-Difluoropyrrolidine-2-carboxamide (2.8 g, 85%).

Boc Protection of the Pyrrolidine Nitrogen

  • Dissolve 4,4-difluoropyrrolidine-2-carboxamide (2.5 g, 15.2 mmol) in DCM (30 mL).
  • Add Boc₂O (4.0 g, 18.2 mmol) and DMAP (0.2 g, 1.6 mmol).
  • Stir at 25°C for 6 hours.
  • Purify via silica gel chromatography (ethyl acetate/hexanes = 1:3).
    Yield : 3.1 g (89%) of tert-butyl 2-carbamoyl-4,4-difluoropyrrolidine-1-carboxylate .

Characterization Data

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 7.39 (br, 1H, NH), 7.15 (br, 1H, NH), 4.45 (dd, J = 9.7, 4.2 Hz, 1H), 3.85–3.66 (m, 2H), 2.95–2.63 (m, 1H), 1.38 (s, 9H, Boc).
  • ¹³C NMR (125 MHz, DMSO-d₆) : δ 166.4 (C=O), 154.5 (Boc), 108.2 (CF₂), 79.8 (Boc), 52.4 (pyrrolidine C2), 28.5 (Boc CH₃).

High-Resolution Mass Spectrometry (HRMS) :

Comparative Analysis of Methods

Method Advantages Limitations Yield (%)
Fluorination with DAST High efficiency, mild conditions Requires anhydrous conditions 72–85
HATU-mediated amidation Scalable, high purity Costly reagents 62–68
Boc Protection Near-quantitative yields Sensitive to moisture >90

Industrial Production Considerations

  • Continuous flow reactors improve scalability for fluorination and amidation steps.
  • Purification : Automated column chromatography or recrystallization from ethanol/water.
  • Cost drivers : DAST and HATU account for >60% of raw material costs.

Chemical Reactions Analysis

Tert-butyl 2-carbamoyl-4,4-difluoropyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

Tert-butyl 2-carbamoyl-4,4-difluoropyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-carbamoyl-4,4-difluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The carbamoyl group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Stereochemistry

(2S,4S)-tert-Butyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate (CAS 1363384-67-1)
  • Structural Differences : Single fluorine at the 4-position (vs. difluoro in the target compound).
  • Impact : Reduced electron-withdrawing effects and altered ring conformation compared to the difluoro analog. The (2S,4S) stereochemistry may enhance binding specificity in chiral environments .
  • Similarity Score : 0.94, reflecting high structural overlap except for fluorine count .
(S)-tert-Butyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate (CAS 1407997-77-6)
  • Structural Differences: Aminomethyl group replaces carbamoyl at the 2-position.
  • Impact : Increased basicity due to the primary amine, enabling participation in Schiff base formation or nucleophilic reactions. Lower similarity score (0.87) due to functional group divergence .
(R)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine (CAS not provided)
  • Structural Differences: Methylaminomethyl group at the 2-position.
tert-Butyl (2R)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate (CAS 2092723-85-6)
  • Structural Differences : Bromomethyl substituent at the 2-position.
  • Impact: Bromine introduces higher molecular weight (300.14 vs. ~265 for the target compound) and reactivity in SN2 reactions or cross-coupling chemistry.

Physical and Chemical Properties

Property Target Compound (2S,4S)-4-Fluoro Analog Bromomethyl Analog (CAS 2092723-85-6)
Molecular Formula C10H16F2N2O3 (estimated) C10H16FN2O3 C10H16BrF2NO2
Molecular Weight ~265 ~249 300.14
Key Functional Groups Carbamoyl, difluoro Carbamoyl, monofluoro Bromomethyl, difluoro
Polarity High (carbamoyl) Moderate Low (bromomethyl)

Biological Activity

Tert-butyl 2-carbamoyl-4,4-difluoropyrrolidine-1-carboxylate, also known as (S)-tert-Butyl 2-carbamoyl-4,4-difluoropyrrolidine-1-carboxylate (CAS Number: 426844-50-0), is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula: C10H16F2N2O3
  • Molecular Weight: 250.25 g/mol
  • Purity: ≥95%
  • IUPAC Name: tert-butyl (R)-2-carbamoyl-4,4-difluoropyrrolidine-1-carboxylate

This compound has been studied for its role in neuroprotection and its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease (AD). The compound exhibits dual inhibitory effects on both β-secretase and acetylcholinesterase enzymes, which are crucial in the pathology of AD.

Key Findings:

  • Inhibition of Amyloid Beta Aggregation : The compound demonstrated significant inhibition (85% at 100 μM) of amyloid beta peptide aggregation, which is a hallmark of Alzheimer's pathology .
  • Neuroprotective Effects : In vitro studies indicated that the compound could protect astrocytes from cell death induced by Aβ 1-42 peptide through a reduction in pro-inflammatory cytokines such as TNFα and IL-6 .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Activity Effect Concentration Reference
Inhibition of β-secretaseModerate inhibitionIC50 = 15.4 nM
Inhibition of acetylcholinesteraseModerate inhibitionKi = 0.17 μM
Amyloid beta aggregation inhibition85% inhibition100 μM
Cell viability in astrocytesIncreased viability against Aβ toxicity100 μM

Study on Neuroprotection

A study conducted on the protective effects of this compound against Aβ toxicity in astrocytes revealed that treatment with the compound resulted in improved cell viability. Specifically, astrocytes treated with Aβ 1-42 showed a significant reduction in viability; however, co-treatment with the compound improved viability by approximately 20% .

In Vivo Studies

In vivo experiments using a scopolamine-induced model for AD did not yield significant differences compared to standard treatments like galantamine. This was attributed to the bioavailability issues within the brain . Further research is needed to optimize delivery methods for enhanced efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing tert-butyl 2-carbamoyl-4,4-difluoropyrrolidine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. Key steps include fluorination at the 4,4-positions and introduction of the carbamoyl group. For fluorination, reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® are commonly used under anhydrous conditions at low temperatures (-78°C to 0°C) to prevent side reactions . The tert-butyloxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate in the presence of a base (e.g., NaHCO₃) in dichloromethane or THF . Optimization of solvent (e.g., acetonitrile or DCM) and temperature (room temp. vs. reflux) is critical for yield improvement.

Q. How can NMR spectroscopy be used to characterize this compound?

  • Methodological Answer :

  • ¹H NMR : Identify protons on the pyrrolidine ring (δ 3.0–4.0 ppm for N–CH₂; δ 1.4–1.5 ppm for tert-butyl). The carbamoyl NH₂ may appear as broad peaks (~δ 5.5–6.5 ppm).
  • ¹⁹F NMR : Two equivalent fluorine atoms at the 4,4-positions produce a singlet (δ -120 to -130 ppm) .
  • ¹³C NMR : Confirm the Boc group (C=O at ~δ 155 ppm; tert-butyl carbons at ~δ 28 ppm (C) and ~δ 80 ppm (C-O)).
    Rotameric splitting may occur due to restricted rotation around the carbamoyl group; variable-temperature NMR can resolve this .

Q. What handling and storage protocols are recommended for this compound?

  • Methodological Answer : Store at -20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the Boc group. Use anhydrous solvents (e.g., DCM, THF) during synthesis. Avoid exposure to strong acids/bases, which can cleave the Boc group . Personal protective equipment (gloves, goggles) and fume hoods are mandatory due to potential fluorinated byproducts .

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data (e.g., unexpected ¹H NMR peaks)?

  • Methodological Answer : Contradictions often arise from rotamers, impurities, or diastereomers.

  • Rotamers : Use variable-temperature NMR to coalesce split peaks. For example, heating to 60°C may simplify spectra by accelerating rotation around the carbamoyl C–N bond .
  • Impurities : Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization. Confirm purity using HPLC-MS .
  • Diastereomers : Chiral HPLC with a cellulose-based column can separate enantiomers. Alternatively, derivatize with a chiral auxiliary (e.g., Mosher’s acid) for analysis .

Q. What strategies are effective for probing the biological activity of this compound?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Screen against target enzymes (e.g., proteases, kinases) using fluorogenic substrates. The difluoro group may enhance binding via electrostatic interactions .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled competitors) can quantify affinity. The carbamoyl group’s hydrogen-bonding capacity may modulate selectivity .
  • Cellular Uptake : Use fluorescent tags (e.g., BODIPY) conjugated to the pyrrolidine ring to track intracellular localization via confocal microscopy .

Q. How does the 4,4-difluoro substitution influence the compound’s reactivity and stability?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing fluorine atoms increase the electrophilicity of adjacent carbons, facilitating nucleophilic substitutions (e.g., SN2 reactions at C2) .
  • Steric Effects : Fluorine’s small size minimizes steric hindrance, allowing conformational flexibility in the pyrrolidine ring.
  • Metabolic Stability : The difluoro group reduces susceptibility to oxidative degradation by cytochrome P450 enzymes, enhancing pharmacokinetic profiles in preclinical studies .

Data Contradiction Analysis

Q. How to resolve conflicting results in reaction yields across different synthetic protocols?

  • Methodological Answer :

  • Solvent Polarity : Lower yields in polar aprotic solvents (e.g., DMF) may result from Boc group hydrolysis. Switch to non-polar solvents (e.g., toluene) for acid-sensitive steps .
  • Catalyst Optimization : Screen Lewis acids (e.g., ZnCl₂ vs. BF₃·OEt₂) to improve carbamoylation efficiency.
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., tert-butyl elimination fragments at m/z 57) and adjust reaction stoichiometry .

Methodological Tables

Characterization Technique Key Observations References
¹H NMRPyrrolidine CH₂ (δ 3.2–3.8 ppm)
¹⁹F NMRSingle peak (δ -125 ppm)
HRMS[M+H]⁺ at m/z 277.1264 (C₁₁H₁₇F₂N₂O₃)
Synthetic Optimization Recommended Conditions References
FluorinationDAST, -40°C, anhydrous DCM
Boc Protection(Boc)₂O, NaHCO₃, 0°C to RT

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